molecular formula C10H9NO B083477 3-Methylisoquinoline 2-oxide CAS No. 14548-00-6

3-Methylisoquinoline 2-oxide

Cat. No. B083477
Key on ui cas rn: 14548-00-6
M. Wt: 159.18 g/mol
InChI Key: BTEXQKZNRLDUMG-UHFFFAOYSA-N
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Patent
US08173682B2

Procedure details

3-Methyisoquinoline oxide (3.60 g, 22.6 mmol) and acetic anhydride (38 mL) are heated at reflux for 6 hr. After cooling the volatiles are removed and the residue is distilled at 220° C. under 0.5 mbar using a Kugelrohr distillation apparatus to afford 3-methyl-2H-isoquinolin-1-one (900 mg, 27% yield). LC/MS: MS m/e=160 (M+H); RT 2.45 min.
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
38 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N+:3]([O-])=[CH:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2.C(OC(=O)C)(=[O:15])C>>[CH3:1][C:2]1[NH:3][C:4](=[O:15])[C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2

Inputs

Step One
Name
Quantity
3.6 g
Type
reactant
Smiles
CC=1[N+](=CC2=CC=CC=C2C1)[O-]
Name
Quantity
38 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 6 hr
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the volatiles
CUSTOM
Type
CUSTOM
Details
are removed
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled at 220° C. under 0.5 mbar
DISTILLATION
Type
DISTILLATION
Details
a Kugelrohr distillation apparatus

Outcomes

Product
Name
Type
product
Smiles
CC=1NC(C2=CC=CC=C2C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 900 mg
YIELD: PERCENTYIELD 27%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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